Cyclohexyl 5-cyanopentanoate
Description
Cyclohexyl 5-cyanopentanoate is an ester derivative featuring a cyclohexyl ester group and a cyano (-CN) substituent at the fifth carbon of the pentanoate backbone.
Properties
CAS No. |
62937-74-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
cyclohexyl 5-cyanopentanoate |
InChI |
InChI=1S/C12H19NO2/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h11H,1-9H2 |
InChI Key |
KZGVIYSWGZODGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ester Group Variations
A key structural analog is prop-2-en-1-yl 5-cyclohexylpentanoate (allyl ester), which shares the 5-cyclohexylpentanoate backbone but differs in the ester group (allyl vs. cyclohexyl). Key differences include:
- Stability : Cyclohexyl esters are generally more hydrolytically stable than allyl esters due to reduced electrophilicity at the ester carbonyl.
| Compound Name | Molecular Formula | Molecular Weight | Ester Group | Key Functional Group |
|---|---|---|---|---|
| Cyclohexyl 5-cyanopentanoate | C₁₂H₁₉NO₂ | 209.29 g/mol | Cyclohexyl | Cyano (-CN) |
| Prop-2-en-1-yl 5-cyclohexylpentanoate | C₁₄H₂₂O₂ | 222.32 g/mol | Allyl | None |
Note: Molecular weight for this compound is calculated based on its formula; allyl ester data sourced from .
Impact of Cyano Substituent
The cyano group in this compound distinguishes it from non-cyano analogs. Comparisons with 5-Cyanoindole () highlight:
- Bioactivity: In LIMK inhibitors (), substituents like halides or stereochemical configurations influence potency and selectivity. While the cyano group’s role here is untested, its polarity may modulate target binding .
Stereochemical Considerations
demonstrates that cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) in LIMK inhibitors drastically alters selectivity (e.g., 25-fold LIMK1 bias for (R,R)-configured compounds). Although this compound lacks a chiral center in its ester group, this underscores the broader principle that cyclohexyl group orientation can influence molecular interactions .
Molecular Weight and Functional Complexity
Compared to 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (), this compound has a simpler structure:
- Molecular Weight : 209.29 g/mol vs. 420.57 g/mol ().
- Bioavailability : Lower molecular weight and fewer functional groups (e.g., absence of amide or thiophene rings) may improve metabolic stability and absorption .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. How can researchers ensure reproducibility when publishing synthesis protocols for this compound?
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